molecular formula C8H8BrNO2 B3273666 2-Bromo-1-ethyl-3-nitrobenzene CAS No. 59255-96-8

2-Bromo-1-ethyl-3-nitrobenzene

Cat. No. B3273666
CAS RN: 59255-96-8
M. Wt: 230.06 g/mol
InChI Key: IPETVEOHJXQCIK-UHFFFAOYSA-N
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Description

2-Bromo-1-ethyl-3-nitrobenzene is a derivative of benzene, which is a type of aromatic compound. The molecule contains a bromine (Br) atom and a nitro group (NO2) attached to the benzene ring, along with an ethyl group (C2H5). The presence of these substituents gives the compound unique properties .


Synthesis Analysis

The synthesis of 2-Bromo-1-ethyl-3-nitrobenzene can be achieved through a series of reactions. The first step could involve the nitration of ethylbenzene to form 1-ethyl-3-nitrobenzene. This is followed by a bromination reaction, where a bromine atom is introduced to the benzene ring . It’s important to note that the sequence of these steps can significantly influence the final product due to the directing effects of the substituents .


Molecular Structure Analysis

The molecular structure of 2-Bromo-1-ethyl-3-nitrobenzene involves a benzene ring with a bromine atom, an ethyl group, and a nitro group attached. The positions of these substituents on the benzene ring are determined by the rules of IUPAC nomenclature . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .

Mechanism of Action

The mechanism of action for reactions involving 2-Bromo-1-ethyl-3-nitrobenzene typically involves electrophilic aromatic substitution. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

Handling 2-Bromo-1-ethyl-3-nitrobenzene requires caution due to its potential toxicity. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

2-bromo-1-ethyl-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-2-6-4-3-5-7(8(6)9)10(11)12/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPETVEOHJXQCIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-ethyl-3-nitrobenzene

Synthesis routes and methods

Procedure details

A suspension of 2-ethyl-6-nitroaniline (1.7 g, 10 mmol) in water (10 mL) and aqueous HBr (5 mL, 40%, 25 mmol) was refluxed for 10 minutes and then cooled to 0° C. A solution of NaNO2 (0.7 g, 10 mmol) in H2O (4 mL) was added dropwise at a temperature <10° C. The diazonium-containing solution was stirred for 30 minutes at a temperature of 0° C. to 5° C. and was then slowly added to a stirred mixture of CuBr (1.4 g, 10 mmol) in aqueous HBr (4 mL, 40%, 20 mmol) and water (8 mL) at RT. The mixture was stirred at RT for 30 minutes and then on a steam bath for 1 hour. The mixture was subsequently washed with aqueous saturated NaHCO3 and brine, dried over MgSO4, and concentrated. The residue was purified by column chromatography eluting with petroleum ether to give the title compound as a pale yellow oil (1.7 g, 75%). 1H NMR (400 MHz, CDCl3) δ 7.50 (1H, dd, J=7.6, 1.6 Hz), 7.43 (1H, dd, J=8.0, 1.6 Hz), 7.37 (1H, dd, J=8.0, 7.6 Hz), 2.88 (2H, q, J=7.6 Hz), 1.28 (3H, t, J=7.6 Hz).
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.7 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
CuBr
Quantity
1.4 g
Type
reactant
Reaction Step Four
Name
Quantity
4 mL
Type
reactant
Reaction Step Four
Name
Quantity
8 mL
Type
solvent
Reaction Step Four
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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